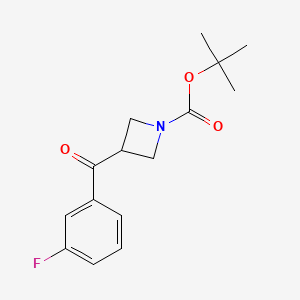
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H18FNO3 and a molecular weight of 279.31 g/mol . This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. The presence of the fluorobenzoyl group adds unique properties to this compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl azetidine-1-carboxylate with 3-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but are optimized for larger scales, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The azetidine ring provides a rigid structure that can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate: This compound has a fluoromethyl group instead of a fluorobenzoyl group, leading to different reactivity and applications.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: The hydroxymethyl group provides different chemical properties, making it useful in different types of reactions.
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate: The presence of a bromomethyl group allows for different substitution reactions compared to the fluorobenzoyl group.
These comparisons highlight the unique properties of this compound, particularly its potential for specific interactions and applications in various fields.
Propiedades
Fórmula molecular |
C15H18FNO3 |
|---|---|
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H18FNO3/c1-15(2,3)20-14(19)17-8-11(9-17)13(18)10-5-4-6-12(16)7-10/h4-7,11H,8-9H2,1-3H3 |
Clave InChI |
DRBRIMOMCBLUTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


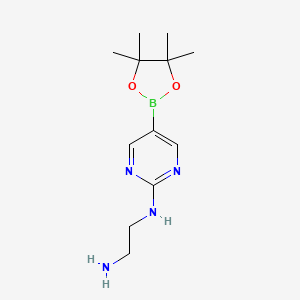
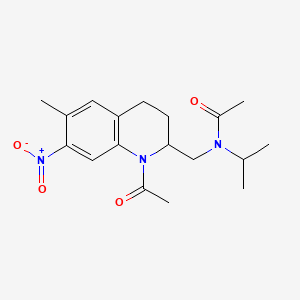
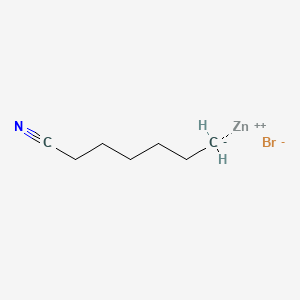
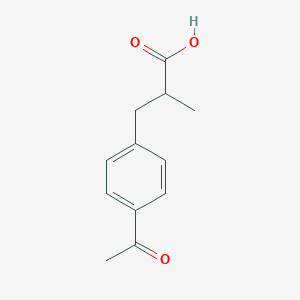
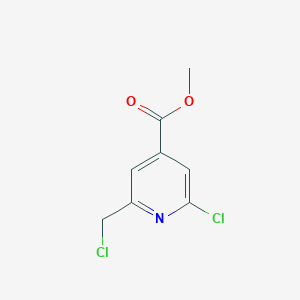
![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)

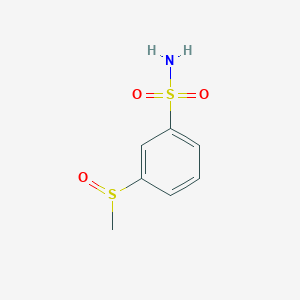

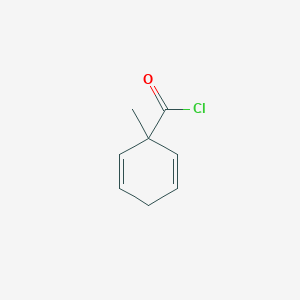
![L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-](/img/structure/B13965502.png)
![Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13965509.png)
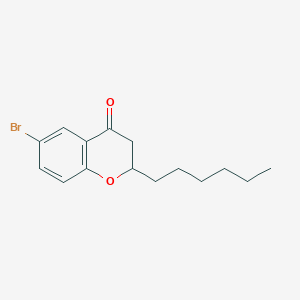
![[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B13965529.png)
